molecular formula C12H13NO3 B13942628 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran CAS No. 57543-83-6

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran

Cat. No.: B13942628
CAS No.: 57543-83-6
M. Wt: 219.24 g/mol
InChI Key: DRQBSLQRAKLDGC-UHFFFAOYSA-N
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Description

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and photochemical properties. This compound is characterized by the presence of a nitro group at the third position and three methyl groups at the second, sixth, and seventh positions on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran typically involves the nitration of 2,6,7-trimethyl-2H-1-benzopyran. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the benzopyran ring can participate in photochemical reactions, making it useful in photoresponsive applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties.

Properties

CAS No.

57543-83-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2,6,7-trimethyl-3-nitro-2H-chromene

InChI

InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3

InChI Key

DRQBSLQRAKLDGC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-]

Origin of Product

United States

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